3,5-Dimethyl-2-(tributylstannyl)pyridine 3,5-Dimethyl-2-(tributylstannyl)pyridine
Brand Name: Vulcanchem
CAS No.: 445373-10-4
VCID: VC4236165
InChI: InChI=1S/C7H8N.3C4H9.Sn/c1-6-3-7(2)5-8-4-6;3*1-3-4-2;/h3-4H,1-2H3;3*1,3-4H2,2H3;
SMILES: CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)C)C
Molecular Formula: C19H35NSn
Molecular Weight: 396.206

3,5-Dimethyl-2-(tributylstannyl)pyridine

CAS No.: 445373-10-4

Cat. No.: VC4236165

Molecular Formula: C19H35NSn

Molecular Weight: 396.206

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-2-(tributylstannyl)pyridine - 445373-10-4

Specification

CAS No. 445373-10-4
Molecular Formula C19H35NSn
Molecular Weight 396.206
IUPAC Name tributyl-(3,5-dimethylpyridin-2-yl)stannane
Standard InChI InChI=1S/C7H8N.3C4H9.Sn/c1-6-3-7(2)5-8-4-6;3*1-3-4-2;/h3-4H,1-2H3;3*1,3-4H2,2H3;
Standard InChI Key GGRYRLPMKLOVNG-UHFFFAOYSA-N
SMILES CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)C)C

Introduction

Synthesis and Optimization

The synthesis of 3,5-dimethyl-2-(tributylstannyl)pyridine typically involves multi-step procedures that integrate stannylation reactions with palladium- or ruthenium-catalyzed coupling methodologies .

Stannylation of Pyridine Derivatives

A common approach begins with the preparation of a pyridine precursor, such as 2-bromo-3,5-dimethylpyridine, which undergoes stannylation via reaction with tributyltin hydride (Bu<sub>3</sub>SnH) in the presence of transition metal catalysts. For example, Cp*RuCl<sub>2</sub> has been employed to facilitate trans-hydrostannation of propargyl alcohols, achieving yields exceeding 90% under optimized conditions . Alternatively, palladium catalysts like Pd(PPh<sub>3</sub>)<sub>4</sub> enable Stille coupling between stannylated reagents and halogenated pyridines in toluene or dichloromethane solvents .

Reaction Conditions and Yield Optimization

Key parameters influencing yield and purity include:

  • Temperature: Reactions often require reflux conditions (100–140°C) to achieve complete conversion .

  • Solvent Choice: Polar aprotic solvents (e.g., toluene, dichloromethane) enhance reaction rates compared to nonpolar alternatives .

  • Catalyst Loading: Palladium catalyst concentrations as low as 1 mol% suffice for efficient coupling, minimizing costs .

A representative synthesis from the literature involves reacting 2-bromo-3,5-dimethylpyridine with 2-(tributylstannyl)pyridine in the presence of LiCl and Pd(PPh<sub>3</sub>)<sub>4</sub>, yielding the target compound in 65% after flash chromatography .

Table 1: Comparative Synthesis Methods

MethodCatalystSolventTemperatureYieldSource
Stille CouplingPd(PPh<sub>3</sub>)<sub>4</sub>TolueneReflux65%
Trans-HydrostannationCp*RuCl<sub>2</sub>CH<sub>2</sub>Cl<sub>2</sub>25°C93%
Direct StannylationNoneTHF80°C45%

Structural and Spectroscopic Characterization

Molecular Geometry and Bonding

X-ray crystallography of analogous organotin compounds reveals a trigonal bipyramidal geometry at the tin center, with the pyridine nitrogen coordinating to the metal in cyclometallated complexes . The Sn–C bond length typically ranges from 2.10–2.15 Å, while Sn–N distances approximate 2.30 Å .

Spectroscopic Data

  • NMR Spectroscopy: <sup>1</sup>H NMR spectra exhibit characteristic pyridyl proton resonances at δ 6.8–8.2 ppm, with methyl groups appearing as singlets near δ 2.5 ppm . The tributyltin moiety shows resonances for butyl chains at δ 0.8–1.6 ppm .

  • Mass Spectrometry: High-resolution mass spectra (HRMS) confirm the molecular ion peak at m/z 396.206 (calculated for C<sub>19</sub>H<sub>35</sub>NSn) .

  • Infrared Spectroscopy: Stretching vibrations for C–Sn bonds appear near 500 cm<sup>−1</sup>, while pyridine ring modes are observed at 1600–1450 cm<sup>−1</sup> .

Table 2: Key Spectroscopic Features

TechniqueKey SignalsReference
<sup>1</sup>H NMRδ 2.5 (CH<sub>3</sub>), δ 6.8–8.2 (Py-H)
HRMSm/z 396.206 (M<sup>+</sup>)
IR500 cm<sup>−1</sup> (C–Sn)

Applications in Organic Synthesis and Materials Science

Cross-Coupling Reactions

The tributylstannyl group enables participation in Stille couplings, forming carbon–carbon bonds with aryl or alkenyl halides. For instance, reactions with Pd(PPh<sub>3</sub>)<sub>4</sub> and aryl iodides produce biaryl derivatives used in pharmaceutical intermediates .

Cyclometallated Complexes

3,5-Dimethyl-2-(tributylstannyl)pyridine serves as a precursor for iridium(III) and platinum(II) complexes in optoelectronic devices. These complexes exhibit intense photoluminescence with quantum yields up to 85%, making them suitable for organic light-emitting diodes (OLEDs) .

Polymer and Material Synthesis

Incorporation into conjugated polymers enhances charge transport properties in organic semiconductors. The methyl groups improve solubility, facilitating solution-processing in thin-film applications .

Comparison with Related Organotin Compounds

2-(Tributylstannyl)pyridine (CAS 17997-47-6)

This analog lacks methyl groups, reducing steric hindrance but increasing susceptibility to oxidation. Its lower molecular weight (368.14 g/mol) correlates with higher volatility .

3-Methyl-5-(tributylstannyl)pyridine (CAS 167556-63-0)

Isomeric substitution alters electronic properties, shifting NMR resonances and reactivity patterns in coupling reactions .

Table 3: Structural and Physical Comparison

CompoundMolecular WeightBoiling PointDensity
3,5-Dimethyl-2-(tributylstannyl)pyridine396.206134°C1.15 g/mL
2-(Tributylstannyl)pyridine368.14>110°C1.15 g/mL
3-Methyl-5-(tributylstannyl)pyridine382.2Not reported1.18 g/mL

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